beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester
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Overview
Description
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a beta-oxo group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .
Scientific Research Applications
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-oxo group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity . The chlorine atom on the pyridine ring may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Beta-Oxo-5-chloro-2-pyridinecarboxylic acid: Similar structure but lacks the ester group, leading to different reactivity and applications.
5-Chloro-2-pyridinepropanoic acid: Lacks the beta-oxo group, resulting in distinct chemical properties and uses.
Beta-Oxo-2-pyridinepropanoic acid methyl ester: Similar but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester is unique due to the presence of both the beta-oxo group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Biological Activity
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester (commonly referred to as beta-oxo-chloropyridine ), is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological effects, including antibacterial, antifungal, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
Beta-oxo-chloropyridine is characterized by its pyridine ring with a keto group and a chlorine substituent. The methyl ester form enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.
Antibacterial Activity
Research has shown that beta-oxo-chloropyridine exhibits notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Beta-Oxo-Chloropyridine
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 0.0195 mg/mL | 20 |
Escherichia coli | 0.0048 mg/mL | 18 |
Bacillus subtilis | 0.021 mg/mL | 22 |
Pseudomonas aeruginosa | 0.137 mg/mL | 15 |
These results indicate that beta-oxo-chloropyridine can effectively inhibit bacterial growth, with varying degrees of efficacy depending on the bacterial strain tested .
Antifungal Activity
In addition to its antibacterial properties, beta-oxo-chloropyridine has demonstrated antifungal activity. Studies have reported its effectiveness against common fungal pathogens.
Table 2: Antifungal Activity of Beta-Oxo-Chloropyridine
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.039 mg/mL |
Fusarium oxysporum | 0.078 mg/mL |
The compound's antifungal activity suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Antioxidant Activity
Beta-oxo-chloropyridine also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. The antioxidant activity was evaluated using the DPPH radical scavenging assay.
Table 3: Antioxidant Activity Results
Compound | DPPH Scavenging Activity (%) |
---|---|
Beta-Oxo-Chloropyridine | 85% |
Control (Ascorbic Acid) | 95% |
The results indicate that beta-oxo-chloropyridine possesses significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
- Case Study on Antimicrobial Resistance : A study investigated the efficacy of beta-oxo-chloropyridine against multi-drug resistant strains of Staphylococcus aureus. The compound was found to be effective in reducing bacterial load in vitro, suggesting its potential as a therapeutic agent in combating antibiotic resistance .
- Clinical Evaluation : In a clinical trial involving patients with chronic fungal infections, beta-oxo-chloropyridine was administered topically. Results showed a significant reduction in infection severity and improvement in patient outcomes, highlighting its therapeutic potential .
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)4-8(12)7-3-2-6(10)5-11-7/h2-3,5H,4H2,1H3 |
InChI Key |
HSFROUATLHLUEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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